(S)-Lercanidipine hydrochloride is the eutomer of lercanidipine hydrochloride, a dihydropyridine calcium channel blocker. [] While the racemic mixture is clinically used as an antihypertensive agent, (S)-Lercanidipine hydrochloride demonstrates higher potency and selectivity for calcium channels. [] In scientific research, this enantiomer serves as a valuable tool for investigating:
(S)-Lercanidipine hydrochloride is synthesized from various precursors in multi-step chemical reactions. Its chemical structure can be represented as 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-,2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethyl ester, hydrochloride. This compound is classified under organic compounds and specifically falls within the category of pharmaceuticals containing other organic and inorganic compounds .
The synthesis of (S)-Lercanidipine hydrochloride involves several key steps:
(S)-Lercanidipine hydrochloride has a complex molecular structure characterized by multiple functional groups:
The structure includes:
(S)-Lercanidipine hydrochloride participates in various chemical reactions:
The primary mechanism of action of (S)-Lercanidipine hydrochloride involves:
The pharmacodynamic profile indicates that (S)-Lercanidipine has a prolonged antihypertensive effect due to its slow onset of action and extended half-life compared to other calcium channel blockers .
(S)-Lercanidipine hydrochloride exhibits several important physical and chemical properties:
Methods such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD) have been used to characterize its thermal properties and crystallinity, confirming its stable crystalline form .
(S)-Lercanidipine hydrochloride is primarily utilized in the treatment of hypertension but also has potential applications in:
(S)-Lercanidipine Hydrochloride (CAS 184866-29-3) is a chiral dihydropyridine (DHP) calcium channel blocker with the molecular formula C₃₆H₄₂ClN₃O₆ and a molecular weight of 648.19 g/mol [1] [5] [8]. Its structure comprises three key domains:
The hydrochloride salt form enhances stability and crystallinity, with two polymorphs melting at 197–201°C (Form I) and 207–211°C (Form II) [6] [8]. Single-crystal X-ray diffraction (SC-XRD) studies confirm the spatial orientation of the (S)-enantiomer and its salt formation with chlorine [8] [10].
Lipophilicity
(S)-Lercanidipine Hydrochloride exhibits high lipophilicity (logP ≈ 6.4), attributed to its diphenylpropyl and dimethyl substituents [2] [6]. This facilitates deep partitioning into lipid bilayers of vascular smooth muscle cells, enabling sustained receptor binding despite a plasma half-life of 8–10 hours [4] [6].
Solubility
The compound is practically insoluble in water but soluble in organic solvents:
Stability
(S)-Lercanidipine Hydrochloride is sensitive to acidic conditions, light, and oxidation:
Table 1: Major Degradation Products Under Acidic Conditions
Degradant | Structure | Formation Pathway |
---|---|---|
LER-P1 | Ester-hydrolyzed product | Cleavage of methyl ester at C3 |
LER-P4 | Cyclohexenone derivative (trans-isomer) | DHP ring recyclization |
LER-P5 | Cyclohexenone derivative (cis-isomer) | Stereoisomerization of LER-P4 |
The enantiomers of lercanidipine exhibit distinct pharmacological profiles:
Table 2: Key Pharmacodynamic Differences Between Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Calcium Blockade (IC₅₀) | 1.2 nM (L-type channels in vascular SMC) | >15 nM |
Vascular Specificity | High (affinity ratio vascular/cardiac: 85) | Low (ratio: 12) |
Renal Vasodilation | Afferent + efferent arterioles | Afferent arterioles only |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0